molecular formula C24H19N3O5S B11097289 methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11097289
M. Wt: 461.5 g/mol
InChI Key: XUMYPDDDDHDEMP-XSFVSMFZSA-N
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Description

Methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound featuring a furan ring, an imidazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic synthesis. One possible route includes:

    Formation of the Imidazole Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the imidazole ring can be formed through a cyclization reaction with an appropriate amine and a thiol compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan-2-carbaldehyde derivative.

    Esterification: The final step involves esterification with methyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting the double bond to a single bond, resulting in a more saturated imidazole derivative.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Saturated imidazole derivatives.

    Substitution: Amide or alcohol derivatives of the benzoate ester.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity. It could be used in studies investigating enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and imidazole rings may facilitate binding to active sites, while the benzoate ester could enhance membrane permeability. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, an imidazole ring, and a benzoate ester, which together may confer unique biological activities and chemical reactivity not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C24H19N3O5S

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 4-[[2-[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C24H19N3O5S/c1-31-23(30)16-9-11-17(12-10-16)25-21(28)15-33-24-26-20(14-19-8-5-13-32-19)22(29)27(24)18-6-3-2-4-7-18/h2-14H,15H2,1H3,(H,25,28)/b20-14+

InChI Key

XUMYPDDDDHDEMP-XSFVSMFZSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=N/C(=C/C3=CC=CO3)/C(=O)N2C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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